![molecular formula C12H18O13 B568737 Sucrose 6,6'-Dicarboxylic Acid CAS No. 133634-70-5](/img/structure/B568737.png)
Sucrose 6,6'-Dicarboxylic Acid
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Description
Sucrose 6,6’-Dicarboxylic Acid is used in the manufacture of sucrose carboxylic acid derivatives as antioxidants for the prevention of lifestyle-related diseases .
Synthesis Analysis
The synthesis of Sucrose 6,6’-Dicarboxylic Acid involves the use of enzymes such as Sucrose Synthases (SuSy). SuSy is a glycosyl transferase enzyme that plays a key role in sugar metabolism, primarily in sink tissues. SuSy catalyzes the reversible cleavage of sucrose into fructose and either uridine diphosphate glucose (UDP-G) or adenosine diphosphate glucose (ADP-G) .
Scientific Research Applications
Catalytic Activity Modification : Sucrose has been found to modify the catalytic activity of certain enzymes, such as glutamic dehydrogenase. It inhibits the glutamate specific catalytic activity while stimulating monocarboxylic acid activity. Sucrose also impacts the physical properties of enzymes, like preventing aggregation and increasing stability against heat denaturation. This suggests its potential in studying protein structure transitions (Yielding, 1970).
Sucrose Chemistry and Sucrochemicals : Sucrose's conformational structure, based on an intramolecular hydrogen-bond network, is significant in its chemical applications. It serves as a raw material for producing sucrochemicals, such as organic acids, amino acids, and vitamins, through microbial conversion. Advances in biotechnology have made these processes more efficient and directed towards new chemical products (Queneau et al., 2007).
Electrocatalytic Oxidation Products : The electrocatalytic oxidation of sucrose produces sucronic acids, specifically monocarboxylic and 6-monocarboxylic acids. These have been identified and quantified using various analytical techniques, indicating the potential for sucrose in electrochemical applications (Parpot et al., 1997).
Role in Sugar Metabolism : Sucrose synthase (SuSy) plays a crucial role in sugar metabolism in plants, especially in sink tissues. It catalyzes the reversible cleavage of sucrose into fructose and nucleoside diphosphate glucose, impacting energy production and synthesis of complex carbohydrates. This understanding can aid in agricultural improvements (Stein & Granot, 2019).
Biocatalytic Glycosylation Processes : Sucrose synthase has garnered interest for its potential in biocatalytic glycosylation processes. It catalyzes the transfer of a glucosyl moiety between fructose and a nucleoside diphosphate. This has implications for NDP-sugar synthesis, sucrose analog synthesis, and glycoside synthesis, offering avenues for industrial applications (Schmölzer et al., 2016).
Bio-Based Degradable Thermosets : Sucrose-based carboxylic acids are used as cross-linkers with bio-based epoxy resin to create degradable thermosets with excellent physical and mechanical properties. This is particularly relevant for sustainable materials development (Ma & Webster, 2015).
Regio- and Stereoselective Transformations : Sucrose's structure allows for selective transformations at its terminal positions, aiding in the synthesis of modified derivatives like amines, uronic acids, and crown ether analogues. This has implications for the synthesis of novel organic compounds (Jarosz & Mach, 2002).
pH-Sensitive Glycopolymers for Drug Delivery : Sucrose esters have been explored for creating biodegradable and biocompatible pH-responsive glucose-containing copolymeric hydrogels. These are studied for oral drug delivery systems, demonstrating the role of sucrose in pharmaceutical applications (Mahkam et al., 2006).
properties
IUPAC Name |
(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZTHDJQODXMS-OTBDHKOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 6,6'-Dicarboxylic Acid |
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